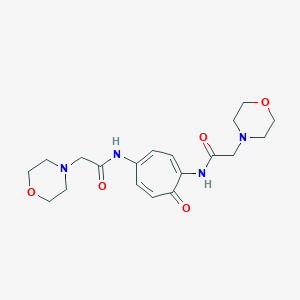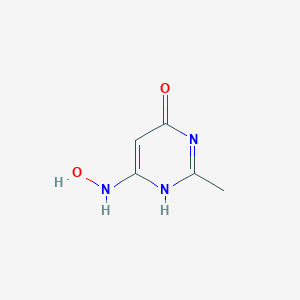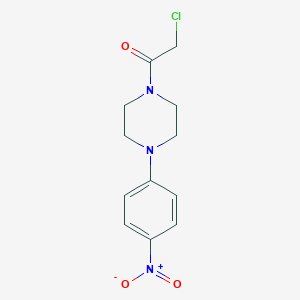
3,4-Diethylhexane
Descripción general
Descripción
3,4-Diethylhexane is an organic compound with the molecular formula C10H22. It is a branched alkane, specifically a derivative of hexane, where two ethyl groups are substituted at the third and fourth positions of the hexane chain. This compound is part of the larger family of hydrocarbons and is characterized by its relatively simple structure and non-polar nature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethylhexane can be achieved through various methods, including the alkylation of hexane with ethyl groups. One common approach involves the use of Friedel-Crafts alkylation, where hexane is reacted with ethyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride. The reaction conditions typically require an anhydrous environment and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3,4-Diethyl-3-hexene. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions to achieve the desired hydrogenation. The resulting product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Although this compound itself is a fully saturated hydrocarbon, its derivatives can be reduced using hydrogen gas in the presence of a metal catalyst.
Substitution: This compound can participate in substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms. Chlorination and bromination are common examples, using chlorine or bromine gas under UV light or heat.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or elevated temperatures.
Major Products Formed:
Oxidation: Formation of 3,4-Diethylhexanol, 3,4-Diethylhexanal, or 3,4-Diethylhexanoic acid.
Reduction: No significant reduction products as this compound is already saturated.
Substitution: Formation of 3,4-Diethyl-3-chlorohexane or 3,4-Diethyl-3-bromohexane.
Aplicaciones Científicas De Investigación
3,4-Diethylhexane has several applications in scientific research, particularly in the fields of chemistry and materials science. It is often used as a reference compound in studies involving hydrocarbons and their reactivity. Additionally, its non-polar nature makes it a suitable solvent for various organic reactions and extractions.
In the field of materials science, this compound is used in the synthesis of specialized polymers and as a component in the formulation of lubricants and greases
Mecanismo De Acción
As a hydrocarbon, 3,4-Diethylhexane does not exhibit significant biological activity. Its primary interactions are through van der Waals forces, which are weak intermolecular forces that occur between non-polar molecules. In chemical reactions, the mechanism of action typically involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds, facilitated by the presence of catalysts or reagents.
Comparación Con Compuestos Similares
Hexane: A straight-chain alkane with six carbon atoms.
3,3-Diethylhexane: A structural isomer with both ethyl groups on the third carbon.
3,4-Dimethylhexane: A similar compound with methyl groups instead of ethyl groups.
Uniqueness of 3,4-Diethylhexane: this compound is unique due to its specific branching pattern, which influences its physical properties such as boiling point and solubility. Compared to its isomers, it may exhibit different reactivity and stability, making it a valuable compound for specific industrial and research applications.
Propiedades
IUPAC Name |
3,4-diethylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-5-9(6-2)10(7-3)8-4/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZCRMTUDYIWIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066485 | |
| Record name | Hexane, 3,4-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19398-77-7 | |
| Record name | 3,4-Diethylhexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19398-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexane, 3,4-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 3,4-diethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexane, 3,4-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexane, 3,4-diethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main atmospheric degradation products of 3,4-diethylhexane?
A: When this compound is released into the atmosphere, it reacts with hydroxyl radicals (OH). This reaction generates a variety of products, including acetaldehyde, propanal, 3-pentanone, 3-pentyl nitrate, hydroxycarbonyls, and hydroxynitrates. [, ] These products contribute to the complex chemistry of the atmosphere and impact air quality.
Q2: How does the reaction rate of this compound with OH radicals compare to other C10 alkanes?
A: Studies have shown that the rate constant for the reaction of this compound with OH radicals is 7.43 ± 0.48 x 10-12 cm3 molecule-1 s-1. [] This rate is slower than that of n-decane (12.5 ± 0.4 x 10-12 cm3 molecule-1 s-1) but faster than n-butylcyclohexane (15.8 ± 0.6 x 10-12 cm3 molecule-1 s-1), indicating that the structure of the C10 alkane influences its reactivity with OH radicals. []
Q3: Why is understanding the atmospheric chemistry of this compound important?
A: this compound is a component of mineral spirits, which are widely used in various applications. [] Understanding the atmospheric fate of this compound, particularly its reaction products and their potential to form ozone, is crucial for developing accurate air quality models and implementing effective pollution control strategies. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



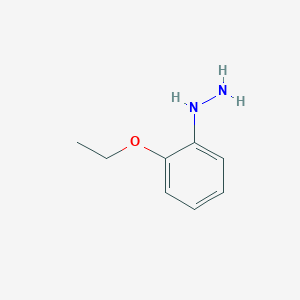
![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B99850.png)
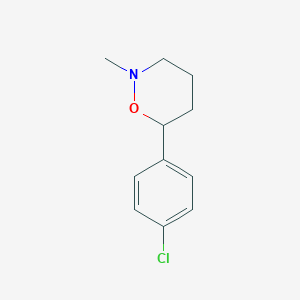
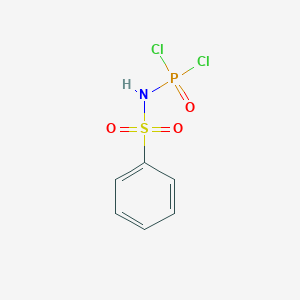
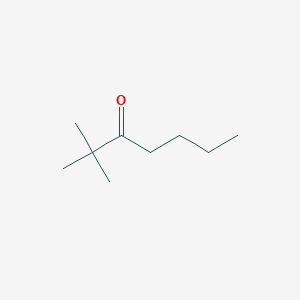
![3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino]-](/img/structure/B99862.png)

